3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

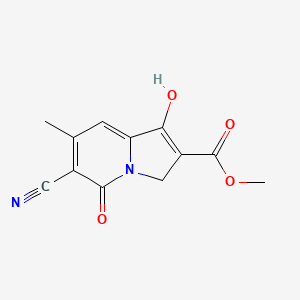

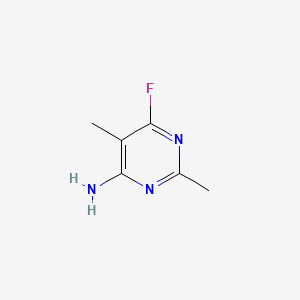

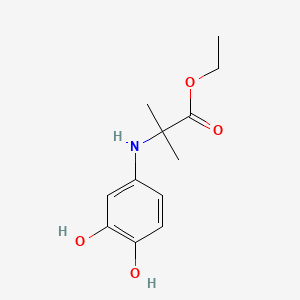

“3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-” is a chemical compound with the molecular formula C13H20N2O2 . It is also known as Namino-Desmethyl Rivastigmine . This compound is used in scientific research and has various applications such as drug synthesis, organic chemistry studies, and potential therapeutic interventions.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of 13 Carbon atoms, 20 Hydrogen atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The InChI code for this compound is 1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1 . The molecular weight of this compound is 236.31 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 236.31 g/mol . It has a topological polar surface area of 41.6 Ų . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds .

Scientific Research Applications

Alzheimer’s Disease Treatment

Rivastigmine is commonly used in the management of Alzheimer’s disease . It can modify the levels of several shedding proteins and directs APP processing toward the non-amyloidogenic pathway . This novel property of rivastigmine can be therapeutically beneficial for Alzheimer’s patients .

Drug Delivery Systems

Rivastigmine-loaded Nanostructured Lipid Carriers (NLC) have been developed for direct drug delivery from the nose to the brain . This approach overcomes the bioavailability problems associated with rivastigmine .

Quality by Design (QbD) Approach

The Quality by Design (QbD) approach has been used to optimize the formulation variables of rivastigmine-loaded NLC . This approach ensures the quality target product profile (QTPP) is met for nose to brain delivery .

High-Pressure Homogenization (HPH) Method

The High-Pressure Homogenization (HPH) method has been used to produce rivastigmine-loaded NLC for nose-to-brain delivery . This method has been optimized for the production of NLC .

In Vitro and In Vivo Experiments

Rivastigmine-loaded NLC formulations are being tested in in vitro and in vivo experiments to demonstrate preclinical efficacy and safety .

Commercial Availability

Namino-Desmethyl Rivastigmine is commercially available and can be purchased online . This allows researchers and pharmaceutical companies to easily access this compound for further research and development .

Mechanism of Action

Target of Action

Namino-Desmethyl Rivastigmine, also known as 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-, primarily targets cholinesterase enzymes , specifically both butyrylcholinesterase and acetylcholinesterase . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Namino-Desmethyl Rivastigmine acts by binding reversibly with and inactivating cholinesterase enzymes . This prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . The increase in acetylcholine levels can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by Namino-Desmethyl Rivastigmine is the cholinergic pathway . By inhibiting cholinesterase enzymes, the drug increases the availability of acetylcholine, enhancing cholinergic function . This can help alleviate the symptoms of diseases characterized by a decline in acetylcholine, such as Alzheimer’s disease .

Pharmacokinetics

Namino-Desmethyl Rivastigmine exhibits a rapid onset of action, with a Tmax of approximately 5 minutes . It has a high Cmax (1489.5 ± 620.71), indicating a high peak plasma concentration . The drug also shows enhanced systemic bioavailability (F= 118.65 ± 23.54; AUC = 35,921.75 ± 9559.46), increased half-life (30.92 ± 8.38 min), and reduced clearance rate (Kel (1/min) = 0.0224 ± 0.006) . These pharmacokinetic properties contribute to the drug’s efficacy and bioavailability .

Result of Action

The primary result of Namino-Desmethyl Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain . This can lead to improved cognitive function and memory, particularly in patients with Alzheimer’s disease . The drug’s action can also help manage symptoms of other conditions characterized by a decline in acetylcholine, such as Parkinson’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Namino-Desmethyl Rivastigmine. For instance, the formulation of the drug can impact its delivery and absorption . Liposomal formulations of the drug, for example, have shown improved pharmacokinetic features when administered nasally .

properties

IUPAC Name |

[3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHTUMLVSBQTJ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923035-05-6 |

Source

|

| Record name | 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923035056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1-(METHYLAMINO)ETHYL)PHENYL ETHYL(METHYL)CARBAMATE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z593WN23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Isopropylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)